Ecadotril - 112573-73-6

Ecadotril

Catalog Number: EVT-267018
CAS Number: 112573-73-6
Molecular Formula: C21H23NO4S
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ecadotril [(S)-acetorphan, sinorphan] is a potent and selective inhibitor of neutral endopeptidase 24.11 (NEP). [, ] Neutral endopeptidase 24.11 is a membrane-bound zinc metallopeptidase found in a variety of tissues, including the kidney, lung, and brain. [, , ] Ecadotril acts as a prodrug, being rapidly hydrolyzed in vivo to its active metabolite, (S)-thiorphan. [, ] Ecadotril is primarily recognized for its role in cardiovascular research, specifically in the context of hypertension and heart failure. [, , , , , , , , ]

(S)-Thiorphan

    Compound Description: (S)-Thiorphan is the active metabolite of ecadotril. [, , ] It is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. [, , ] NEP is responsible for the degradation of various vasoactive peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). [, ] By inhibiting NEP, (S)-Thiorphan increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. [, , ]

    Relevance: (S)-Thiorphan is directly relevant to ecadotril as it is the active form of the drug. Ecadotril acts as a prodrug, being metabolized in the body to release (S)-Thiorphan, which then exerts the desired pharmacological effects. [, , ]

Dexecadotril

    Compound Description: Dexecadotril is the (R)-enantiomer of ecadotril. [] Like ecadotril, it is a prodrug that is metabolized to the active NEP inhibitor, (R)-thiorphan. [] Dexecadotril exhibits intestinal antisecretory activity and is being developed as a therapeutic agent for the treatment of diarrhea. []

    Relevance: Dexecadotril is structurally related to ecadotril, being its enantiomeric counterpart. While sharing a similar structure, they have different pharmacological profiles, with ecadotril primarily exhibiting cardiovascular activity. []

Fasidotril

    Compound Description: Fasidotril is a dual inhibitor of NEP and angiotensin-converting enzyme (ACE). [, ] This dual inhibition gives fasidotril potent pharmaceutical properties in the cardiovascular field, as it simultaneously increases levels of vasodilatory peptides like ANP and BNP while also blocking the production of the vasoconstrictor angiotensin II. []

Perindopril

    Compound Description: Perindopril is an ACE inhibitor used to treat hypertension and heart failure. [, ] It works by blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and promoting vasodilation. [, ]

    Relevance: While structurally unrelated to ecadotril, perindopril is relevant due to research investigating the combined effects of NEP and ACE inhibition. Studies have shown that co-administration of perindopril with ecadotril can enhance certain therapeutic effects, such as the reduction of cardiac hypertrophy. [, ]

Candoxatril

    Compound Description: Candoxatril is another NEP inhibitor. [] Similar to ecadotril, it was investigated for its potential in treating hypertension and heart failure. [] Early studies on candoxatril showed promising effects on hemodynamic parameters. []

    Relevance: Candoxatril is directly related to ecadotril because it shares the same mechanism of action, inhibiting NEP to potentiate the effects of natriuretic peptides. [, ] Despite initial promise, both drugs faced challenges in clinical development due to limitations in efficacy and the emergence of side effects. []

Omapatrilat

    Compound Description: Omapatrilat is a vasopeptidase inhibitor that exhibits dual inhibition of both ACE and NEP. [, , ]

    Relevance: Like fasidotril, omapatrilat's dual inhibition of ACE and NEP makes it relevant to ecadotril. [, , ] This dual action is similar to the combined effect of administering ecadotril with an ACE inhibitor like perindopril. [, ]

Atrial Natriuretic Peptide (ANP)

    Compound Description: Atrial natriuretic peptide (ANP) is a cardiac hormone that plays a crucial role in regulating blood pressure and fluid balance. [, , ] It exerts vasodilatory, natriuretic, and diuretic effects. [, , ]

    Relevance: ANP is highly relevant to the research on ecadotril. Ecadotril, through its active metabolite (S)-thiorphan, inhibits the degradation of ANP by NEP, leading to increased ANP levels and enhanced therapeutic effects. [, , ]

Brain Natriuretic Peptide (BNP)

    Compound Description: Brain natriuretic peptide (BNP) is another cardiac hormone with similar vasodilatory, natriuretic, and diuretic properties as ANP. [, , ]

    Relevance: BNP, like ANP, is a substrate for NEP and is relevant to ecadotril's mechanism of action. Ecadotril's NEP inhibition also leads to increased levels of BNP, contributing to its overall cardiovascular effects. [, , ]

Angiotensin II

    Compound Description: Angiotensin II is a potent vasoconstrictor peptide that plays a central role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. [, , ]

Bradykinin

    Compound Description: Bradykinin is a peptide hormone that causes blood vessels to dilate (widen) and therefore lowers blood pressure. [, ]

    Relevance: Bradykinin is relevant to ecadotril research because it is another vasoactive peptide metabolized by both NEP and ACE. [, ] Studies have examined the influence of combined NEP and ACE inhibition, such as with ecadotril and perindopril, on bradykinin levels and their potential implications for cardiovascular effects. [, ]

Endothelin-1 (ET-1)

    Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide involved in various physiological and pathological processes, including hypertension and heart failure. []

Source and Classification

Ecadotril is derived from synthetic processes aimed at creating enantiomerically pure forms of the compound. It is categorized under neprilysin inhibitors, which are part of a broader class of drugs used to enhance the levels of endogenous peptides by inhibiting their breakdown. The compound's classification is critical for understanding its pharmacological applications and mechanisms of action.

Synthesis Analysis

The synthesis of ecadotril involves several sophisticated methodologies aimed at producing enantiomerically pure forms. Key approaches include:

  1. Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.
  2. Chemical Resolution: Separating racemic mixtures into their individual enantiomers through various chemical techniques.
  3. Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer while leaving the other intact.
  4. Asymmetric Synthesis: Techniques such as enantioselective catalytic hydrogenation and alkaloid-catalyzed asymmetric Michael additions are employed to achieve high selectivity for the desired enantiomer .

The industrial production of ecadotril typically follows optimized protocols to ensure high yield and purity, often utilizing automated systems for precise control over reaction conditions .

Molecular Structure Analysis

Ecadotril's molecular structure can be described by its chemical formula C12H15N3O3SC_{12}H_{15}N_{3}O_{3}S. The compound features a complex arrangement that includes a sulfonamide group, which is integral to its activity as a neprilysin inhibitor. The stereochemistry is crucial, with specific configurations determining its pharmacological efficacy.

Relevant Data

  • Molecular Weight: Approximately 273.33 g/mol
  • Chirality: Ecadotril exists as a chiral molecule, with specific enantiomers exhibiting distinct biological activities.
Chemical Reactions Analysis

Ecadotril undergoes various chemical reactions that are essential for its synthesis and metabolic transformation:

  1. Oxidation: Involves converting sulfanyl groups into sulfoxides or sulfones.
  2. Reduction: Carbonyl groups can be reduced to alcohols during synthesis.
  3. Substitution Reactions: Nucleophilic substitutions involving ester or amide groups are common in its synthetic pathways .

These reactions are critical not only for synthesizing ecadotril but also for understanding its metabolic pathways once administered.

Mechanism of Action

Ecadotril exerts its pharmacological effects primarily through the inhibition of neprilysin, leading to increased levels of various peptide hormones such as enkephalins and atrial natriuretic peptide. This inhibition occurs via the active metabolite thiorphan, which competitively binds to the enzyme, preventing it from degrading these important peptides.

Biochemical Pathways

  • Inhibition of Neprilysin: By blocking this enzyme, ecadotril enhances the physiological effects of natriuretic peptides, contributing to vasodilation and diuresis.
  • Impact on Peptide Levels: Increased levels of enkephalins may provide analgesic effects, while elevated atrial natriuretic peptide can aid in fluid balance and blood pressure regulation .
Physical and Chemical Properties Analysis

Ecadotril exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting points vary based on purity and form but typically range around 100-120 °C.

These properties influence both the formulation and delivery methods used in therapeutic applications.

Applications

Ecadotril has significant applications in medical science, particularly in treating cardiovascular diseases:

  1. Heart Failure Management: By enhancing levels of beneficial peptides, ecadotril helps alleviate symptoms associated with heart failure.
  2. Hypertension Treatment: Its role in promoting vasodilation makes it a candidate for managing high blood pressure.
  3. Research Applications: Ecadotril serves as a valuable tool in pharmacological research aimed at understanding peptide hormone dynamics and their therapeutic potentials .
Introduction to Ecadotril in Pharmacological Research

Ecadotril (benzyl [(2S)-3-(acetylsulfanyl)-2-benzylpropanamido]acetate) represents a significant milestone in the evolution of cardiovascular therapeutics, specifically within the class of neutral endopeptidase (NEP) inhibitors. As the biologically active (S)-enantiomer of the racemic compound racecadotril, Ecadotril emerged in the late 20th century as a rationally designed inhibitor targeting the degradation pathways of natriuretic peptides. Its development marked a strategic shift from earlier vasopeptidase inhibitors, focusing on enzyme specificity and stereochemical optimization to enhance therapeutic efficacy. Unlike its racemic counterpart, Ecadotril demonstrated selective NEP inhibition with potential applications in heart failure management, though its clinical trajectory ultimately served to inform subsequent generations of dual-acting inhibitors [1] [9].

Table 1: Key Chemical and Pharmacological Attributes of Ecadotril

PropertyDescription
IUPAC NameBenzyl [(2S)-3-(acetylsulfanyl)-2-benzylpropanamido]acetate
Molecular FormulaC₂₁H₂₃NO₄S
Molecular Weight385.48 g/mol
Mechanism of ActionCompetitive inhibition of neutral endopeptidase (NEP/EC 3.4.24.11)
Active MetaboliteThiorphan
Enantiomeric Form(S)-isomer of racecadotril
Primary Pharmacological TargetZinc metallopeptidase domain of NEP (M13 family)

Historical Development and Discovery of Ecadotril

The discovery of Ecadotril originated from foundational research into enkephalin-degrading enzymes in the early 1980s. Researchers identified thiorphan (N-[2(S)-mercaptomethyl-1-oxo-3-phenylpropyl]glycine) as a potent, competitive inhibitor of NEP (then termed "enkephalinase"), exhibiting nanomolar affinity (IC₅₀ = 4.7 nM) for the enzyme's zinc-containing catalytic domain [9]. However, thiorphan's limited oral bioavailability and rapid metabolism prompted the development of prodrug derivatives. Ecadotril emerged as a strategically engineered acetylated prodrug designed to overcome these limitations. Following oral administration, Ecadotril undergoes rapid and near-complete enzymatic deacetylation in intestinal mucosa and plasma, yielding the active metabolite thiorphan. Crucially, this metabolic conversion preserves the compound’s stereochemical integrity, maintaining the (S)-configuration essential for target engagement [9] [4].

Preclinical studies in animal models of heart failure demonstrated Ecadotril’s physiological efficacy. In the aortovenocaval fistular (AVF) rat model—characterized by volume overload, neurohormonal activation, and cardiac hypertrophy—acute Ecadotril administration (30 mg/kg p.o.) significantly elevated plasma ANP levels (275±83 pg/mL to 748±187 pg/mL; p<0.05) and enhanced sodium excretion (83±10 μmol/kg/h to 145±14 μmol/kg/h; p<0.01). Chronic administration over four weeks further suppressed plasma renin activity (11.3±1.5 ng/mL/h vs. 6.8±1.2 ng/mL/h; p<0.005) and modestly attenuated ventricular hypertrophy [3]. Despite these promising hemodynamic and neurohormonal effects, clinical trials in humans with chronic heart failure yielded disappointing results. Ecadotril failed to demonstrate superior clinical outcomes compared to standard therapies, primarily due to compensatory activation of the renin-angiotensin-aldosterone system (RAAS) that counterbalanced its natriuretic benefits [2].

Fig. 1: Chemical Structure of Ecadotril Highlighting Chiral Center (S-configuration)

Role of Ecadotril in the Evolution of Neutral Endopeptidase (NEP) Inhibitors

Ecadotril occupies a pivotal conceptual position in the iterative development of NEP inhibitors. Initial therapeutic strategies targeting the natriuretic peptide system (NPS) focused on exogenous peptide administration, exemplified by recombinant BNP (nesiritide). However, this approach yielded inconsistent clinical outcomes and significant hypotensive effects [2]. The emergence of first-generation NEP inhibitors like candoxatril and Ecadotril represented a paradigm shift toward augmenting endogenous natriuretic peptides by blocking their enzymatic degradation. Mechanistically, NEP (a membrane-bound metalloendopeptidase abundant in renal proximal tubules) cleaves vasoactive peptides, including ANP, BNP, bradykinin, and adrenomedullin. By inhibiting NEP, Ecadotril effectively prolonged the half-life and bioactivity of these peptides, promoting natriuresis, diuresis, and vasodilation [1] [3] [7].

However, Ecadotril also exposed a critical pharmacological limitation: NEP exhibits enzyme promiscuity, degrading both vasodilatory peptides (ANP, BNP, bradykinin) and vasoconstrictors (angiotensin II, endothelin-1). Isolated NEP inhibition with Ecadotril therefore risked unintended RAAS potentiation. Experimental data in Sprague-Dawley rats demonstrated that Ecadotril (10 mg/kg/day for 7 days) increased plasma angiotensin II and angiotensin I levels, counteracting its natriuretic effects [5]. This mechanistic duality explained the modest clinical efficacy observed in heart failure trials and underscored the necessity for dual-pathway inhibition.

Consequently, Ecadotril served as a catalyst for next-generation therapeutic strategies. Its limitations directly informed the development of vasopeptidase inhibitors (e.g., omapatrilat), which combined NEP and angiotensin-converting enzyme (ACE) inhibition. Although omapatrilat showed promise, safety concerns (angiosedema) persisted. The ultimate solution emerged as angiotensin receptor-neprilysin inhibitors (ARNi), exemplified by sacubitril/valsartan (LCZ696). Sacubitril, a prodrug structurally distinct from but conceptually indebted to Ecadotril, delivers the active NEP inhibitor LBQ657 while valsartan blocks angiotensin II receptors. This combination mitigates RAAS counter-regulation while optimizing NPS augmentation, demonstrating significant mortality reduction in heart failure with reduced ejection fraction (HFrEF) [2] [10].

Table 2: Evolution of NEP Inhibitors in Cardiovascular Therapeutics

GenerationRepresentative CompoundMechanistic ApproachKey Limitations
First-GenerationEcadotril, CandoxatrilSelective NEP inhibitionCompensatory RAAS activation; modest efficacy
Second-GenerationOmapatrilatDual NEP/ACE inhibitionAngioedema risk
Third-GenerationSacubitril/valsartan (ARNi)Dual NEP inhibition/ARBLimited efficacy in HFpEF; cognitive concerns?

Ecadotril’s Position in the Context of Enantiomeric Drug Design

Ecadotril exemplifies the critical influence of chirality in pharmacotherapy. As the (S)-enantiomer of racecadotril, it highlights stark stereoselectivity in NEP inhibition. Early pharmacological studies demonstrated that the inhibitory potency of thiorphan against purified NEP resided almost entirely in its (S)-configuration, with the (R)-enantiomer (retorphan) showing significantly reduced affinity [9]. This stereospecificity arises from the precise three-dimensional orientation required for interaction with the zinc-binding motif (HEXXH) within NEP’s catalytic domain. The (S)-configuration of Ecadotril (and its active thiorphan metabolite) allows optimal coordination with the zinc ion and adjacent hydrophobic subsites, whereas the (R)-enantiomer exhibits steric hindrance [1] [4] [6].

The development of Ecadotril as a single enantiomer represents an intentional "chiral switch" from the racemic parent compound racecadotril. This strategy leveraged several potential advantages:

  • Enhanced Target Specificity: Eliminating the pharmacologically less active (R)-enantiomer reduced off-target interactions.
  • Optimized Pharmacokinetics: Stereoselective metabolism could be harnessed for more predictable drug exposure.
  • Reduced Metabolic Burden: Administering only the therapeutically relevant enantiomer minimized hepatic processing of inactive components [6] [8].

This enantiomerically pure approach contrasted with earlier racemic NEP inhibitors like candoxatril. While Ecadotril ultimately faced clinical limitations unrelated to its chirality (i.e., RAAS escape), its development provided a proof-of-concept for stereochemically refined drug design in cardiovascular therapeutics. The principle of enantiomeric optimization carried forward into subsequent agents; sacubitril within the ARNI LCZ696 is also administered as a single enantiomer (S)-isomer, ensuring maximal NEP inhibitory efficiency while minimizing inactive metabolite formation [2] [10].

Properties

CAS Number

112573-73-6

Product Name

Ecadotril

IUPAC Name

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1

InChI Key

ODUOJXZPIYUATO-LJQANCHMSA-N

SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

acetorphan
acetorphan, (R)-isomer
acetorphan, (S)-isomer
ecadotril
N-(3-acetylmercapto-2-benzylpropanoyl)glycine benzyl ester
racecadotril
retorphan
sinorphan

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.